4-Chloro-1-(methylsulfanyl)-2-nitrobenzene

Description

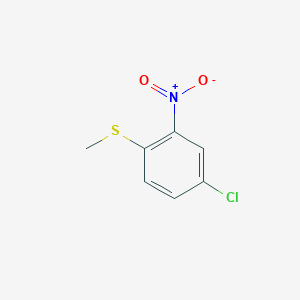

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene (CAS 1199-36-6) is a nitroaromatic compound featuring a benzene ring substituted with chlorine (Cl), a methylsulfanyl (SCH₃) group, and a nitro (NO₂) group at positions 4, 1, and 2, respectively. The methylsulfanyl group introduces sulfur-based electronic effects, distinguishing it from simpler nitrochlorobenzenes. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactivity and structural versatility .

Properties

IUPAC Name |

4-chloro-1-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYWHGBTHWHFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510202 | |

| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-57-2 | |

| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene typically involves the nitration of 4-chlorothioanisole. The process begins with the chlorination of thioanisole to produce 4-chlorothioanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

Reduction: The primary product is 4-chloro-1-(methylsulfanyl)-2-aminobenzene.

Oxidation: Products include 4-chloro-1-(methylsulfinyl)-2-nitrobenzene and 4-chloro-1-(methylsulfonyl)-2-nitrobenzene.

Scientific Research Applications

Chemical Synthesis

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. Its derivatives are utilized in the production of:

- Pharmaceuticals : The compound is involved in the synthesis of several medicinal agents. For instance, chlorinated compounds often exhibit enhanced biological activity, making them valuable in drug development .

- Pesticides : It is used to synthesize pesticides due to its effective bioactivity against various pests. The compound's chlorinated structure contributes to its efficacy as a pesticide agent .

Drug Discovery

The presence of chlorine and methylthio groups in this compound significantly influences its pharmacological properties. Research indicates that chlorinated compounds can enhance potency and selectivity in drug action:

- Antimicrobial Activity : Studies have shown that modifications to the nitrobenzene structure can lead to compounds with improved antimicrobial properties, potentially offering new avenues for treating infections .

- Anti-Cancer Properties : The compound's derivatives have been investigated for their ability to inhibit cancer cell growth, with some studies reporting significant improvements in potency against specific cancer cell lines .

Analytical Chemistry

In analytical chemistry, this compound is employed for various separation techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase includes acetonitrile and water, which allows for the separation and quantification of impurities .

- Mass Spectrometry (MS) : For applications requiring mass spectrometric analysis, modifications to the mobile phase (e.g., using formic acid instead of phosphoric acid) are necessary to ensure compatibility with MS detection methods .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that modifications of this compound could yield potent antimicrobial agents. The synthesized compounds exhibited activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics from this scaffold .

Case Study 2: Enhancement of Anticancer Activity

Research focusing on the structure-activity relationship (SAR) of chlorinated nitrobenzenes revealed that introducing a methylthio group significantly increased the anticancer activity against various cell lines. This "magic chloro effect" has led to further investigations into similar compounds for cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, the compound or its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key molecular parameters of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene with its analogues:

Key Observations :

- Electronic Effects : The methylsulfanyl (SCH₃) group in the target compound donates electrons via sulfur’s lone pairs, contrasting with the electron-withdrawing sulfonyl (SO₂CH₃) group in its analogue . Ethoxy (OCH₂CH₃) groups offer moderate electron donation but lower lipophilicity compared to SCH₃ .

- Molecular Weight: Bulky substituents like phenoxy (C₁₂H₆Cl₃NO₃) significantly increase molecular weight, impacting solubility and diffusion properties .

- Reactivity: The chloromethyl (CH₂Cl) group in C₇H₅Cl₂NO₂ facilitates nucleophilic substitution reactions, whereas methylsulfanyl enhances stability in acidic conditions .

Physical and Chemical Behavior

- Melting Points: While direct data for the target compound is unavailable, analogues like 1-Amino-4-chloro-2-nitrobenzene (mp 116–118°C) suggest nitroaromatics generally exhibit moderate melting points . The sulfonyl derivative (C₇H₆ClNO₄S) is likely a solid at room temperature due to higher polarity .

- Solubility: Methylsulfanyl and ethoxy groups improve organic-phase solubility compared to polar sulfonyl or nitro groups alone. For example, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is analyzed via reverse-phase HPLC, indicating moderate hydrophobicity .

- Stability : Nitro groups confer thermal stability but may pose explosion risks under extreme conditions. Sulfur-containing groups (SCH₃, SO₂CH₃) can oxidize, requiring inert storage .

Biological Activity

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene, also known by its CAS number 1889-57-2, is a compound of interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Chlorine atom : Enhances electrophilicity.

- Methylsulfanyl group : May influence solubility and reactivity.

- Nitro group : Known for its electron-withdrawing properties, affecting biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, nitro groups can lead to the formation of reactive intermediates that may interact with nucleophiles in enzymes .

- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation .

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. The specific pathways affected include:

- DNA Damage : Nitro compounds are known to cause oxidative stress leading to DNA strand breaks.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells, suggesting potential therapeutic applications in oncology.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations above 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Cytotoxicity Assessment

In a study involving various cancer cell lines, this compound was found to reduce cell viability significantly. The IC50 values ranged from 20 to 50 µM depending on the cell type, indicating a dose-dependent response .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or nitration of precursor aryl halides. For example, a similar nitrochlorobenzene derivative was prepared by reacting 4-chloro-2-nitrobenzoic acid with chloromethylating agents, followed by purification via silica gel column chromatography (eluent: CH₂Cl₂) to achieve >90% purity . Reaction progress should be monitored using TLC, and purity validated via HPLC or NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methylsulfanyl group (δ ~2.5 ppm for CH₃S) and aromatic protons (δ ~7.5–8.0 ppm for nitro-substituted benzene) .

- UV-Vis : The nitro group exhibits strong absorption in the 250–300 nm range, useful for quantifying concentration in solution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor decomposition via HPLC and FTIR to detect hydrolysis of the methylsulfanyl group or nitro reduction. Store in amber vials at –20°C under inert atmosphere to minimize degradation .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can predict molecular electrostatic potential, HOMO-LUMO gaps, and charge distribution. Include exact exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s exchange-correlation functional studies . Software like Gaussian or ORCA is recommended.

Q. How can crystallographic data for this compound be resolved if it forms twinned crystals?

- Methodological Answer : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). For twinned data, employ the TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors. Validate the structure using ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

Q. What mechanistic insights explain the reactivity of the methylsulfanyl group in nucleophilic substitution reactions?

- Methodological Answer : The methylsulfanyl (–SMe) group acts as a leaving group under oxidative conditions (e.g., with m-CPBA) or via displacement by amines/thiols. Kinetic studies (e.g., monitoring via ¹H NMR) can determine activation energy, while DFT calculations model transition states. Compare with analogous chloro- or nitro-substituted benzene derivatives to assess electronic effects .

Q. How can contradictions in reported spectroscopic data for nitroaromatic compounds be resolved?

- Methodological Answer : Cross-validate using multiple techniques (e.g., NMR, X-ray crystallography, and IR). For disputed assignments, synthesize isotopically labeled analogs (e.g., ¹³C-labeled nitro groups) or use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference computational spectra (DFT-predicted chemical shifts) to confirm experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.